molecular formula C13H12ClNO B3172030 3-Chloro-2-(2-methylphenoxy)aniline CAS No. 946714-66-5

3-Chloro-2-(2-methylphenoxy)aniline

Cat. No.: B3172030
CAS No.: 946714-66-5
M. Wt: 233.69 g/mol
InChI Key: PIVCOECYKJYEIF-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methylphenoxy)aniline is a substituted aniline derivative featuring a chlorine atom at position 3 and a 2-methylphenoxy group at position 2 of the benzene ring.

Properties

IUPAC Name

3-chloro-2-(2-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVCOECYKJYEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281216
Record name 3-Chloro-2-(2-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-66-5
Record name 3-Chloro-2-(2-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-methylphenoxy)aniline can be achieved through several methods. One common method involves the reaction of 3-chloro-2-nitrotoluene with ammonium polysulfide in water, followed by heating and distillation . Another method includes the use of dimethylformamide and ammonium sulfate, with the reaction carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield, low production cost, and high safety standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-2-(2-methylphenoxy)aniline is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituents (Position/Group) CAS Number Key References
3-Chloro-2-(2-methylphenoxy)aniline C₁₃H₁₂ClNO Cl (3), 2-methylphenoxy (2) -
5-Chloro-2-(3-methylphenoxy)aniline C₁₃H₁₂ClNO Cl (5), 3-methylphenoxy (2) -
3-Chloro-4-(2,3-dimethylphenoxy)aniline C₁₄H₁₄ClNO Cl (3), 2,3-dimethylphenoxy (4) 893754-18-2
3-Chloro-2-(methylsulfanyl)aniline C₇H₈ClNS Cl (3), methylsulfanyl (2) 19284-91-4
3-Chloro-2-(phenethyloxy)aniline C₁₄H₁₄ClNO Cl (3), phenethyloxy (2) 946714-51-8
3-Chloro-2-(2-naphthyloxy)aniline C₁₆H₁₂ClNO Cl (3), 2-naphthyloxy (2) 937604-73-4

Key Observations :

  • Substituent Position: The position of the chlorine and aryloxy groups significantly impacts electronic properties. For example, 5-chloro-2-(3-methylphenoxy)aniline has a meta-chloro and para-methylphenoxy arrangement, altering steric and electronic effects compared to the target compound.
  • Functional Groups: Replacing oxygen in phenoxy with sulfur (e.g., methylsulfanyl in ) reduces electronegativity, affecting hydrogen bonding and solubility.

Physicochemical Properties

Table 2: Computed Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Reference
This compound 233.45* ~3.5 1 2 2
3-Chloro-4-(2,3-dimethylphenoxy)aniline 247.72 - 1 2 3
3-Chloro-2-(methylsulfanyl)aniline 173.52 2.8 1 1 1
3-Chloro-2-(phenethyloxy)aniline 247.72 3.8 1 2 4
3-Chloro-2-(2-naphthyloxy)aniline 269.72 4.6 1 2 2

*Calculated based on molecular formula C₁₃H₁₂ClNO.

Key Findings :

  • Lipophilicity (LogP): Bulkier substituents like naphthyloxy (XLogP3 = 4.6 ) increase hydrophobicity compared to methylphenoxy (XLogP3 ~3.5).
  • Hydrogen Bonding : Oxygen-containing analogs (e.g., phenethyloxy ) retain two H-bond acceptors, enhancing solubility in polar solvents compared to sulfur-containing derivatives .

Biological Activity

3-Chloro-2-(2-methylphenoxy)aniline, an organic compound with the molecular formula C13H12ClNO, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Weight : 233.7 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a chloro group and a methylphenoxy group, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can undergo several types of reactions, including:

  • Oxidation : Can yield quinones or other oxidized derivatives.
  • Reduction : Nitro groups can be converted to amino groups.
  • Substitution : The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Cytotoxicity : In vitro studies have shown that the compound can exhibit cytotoxic effects on certain cancer cell lines. For instance, selectivity indices (SI) have been calculated to assess its therapeutic potential against specific targets .
  • Mechanistic Insights : The interaction with specific molecular targets leads to alterations in enzyme activity and cellular pathways, which can result in apoptosis or cell cycle arrest in cancer cells .

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Phenoxyalkylbenzimidazoles : A study highlighted the structure-activity relationship (SAR) of phenoxyalkylbenzimidazoles, noting that modifications similar to those seen in this compound could enhance antimicrobial efficacy while reducing cytotoxicity .
  • Photodegradation Studies : Research on photodegradation processes involving chlorinated anilines suggests that environmental factors can influence the stability and biological activity of related compounds .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages and potential drawbacks:

Compound NameMIC (μM)TC50 (μM)Selectivity Index (SI)
This compoundTBDTBDTBD
3-Chloroaniline0.55TBDTBD
4-Methylphenylthioether1.41914

The selectivity index (SI), which is the ratio of TC50 to MIC, is crucial for evaluating the therapeutic window of these compounds. Higher SI values indicate better safety profiles for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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